molecular formula C97H108Cl2N12O23 B12768938 Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl-

Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl-

Cat. No.: B12768938
M. Wt: 1880.9 g/mol
InChI Key: UZBILFDARIZKEX-MMQGIWKUSA-N
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Description

Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl- involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core aglycone structure, followed by the sequential addition of various substituents and functional groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often employing advanced techniques such as catalytic reactions and automated synthesis.

Chemical Reactions Analysis

Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups and substituents on the compound.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex organic reactions and mechanisms. In biology, it has potential applications in the study of cellular processes and interactions due to its ability to interact with various biomolecules. In medicine, it may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Industrial applications could include its use as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl- involves its interaction with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Compared to other similar compounds, Ristomycin A aglycone, N15-((4-butoxyphenyl)methyl)-56-O-(2-(((4-butoxyphenyl)methyl)amino)-N-(3-(dimethylamino)propyl)-betaD-glucopyranuronamidosyl)-5,31-dichloro-38-de(methoxycarbonyl)-7-demethyl-19-deoxy-38-(((3-(dimethylamino)carbonyl)-N15-methyl- stands out due to its unique combination of functional groups and substituents. Similar compounds may include other aglycones with different substituents or functional groups, each with its own distinct properties and applications. The uniqueness of this compound lies in its specific structure, which allows for a wide range of chemical reactions and biological interactions.

Properties

Molecular Formula

C97H108Cl2N12O23

Molecular Weight

1880.9 g/mol

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-3-[(4-butoxyphenyl)methylamino]-6-[3-(dimethylamino)propylcarbamoyl]-4,5-dihydroxyoxan-2-yl]oxy-22-[(4-butoxyphenyl)methyl-methylamino]-5,32-dichloro-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49-hexahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxamide

InChI

InChI=1S/C97H108Cl2N12O23/c1-8-10-36-128-58-23-16-51(17-24-58)48-102-82-85(118)86(119)88(96(127)101-33-13-35-110(5)6)134-97(82)133-87-73-42-56-43-74(87)132-71-31-22-55(40-65(71)98)84(117)81-94(125)107-79(90(121)100-32-12-34-109(3)4)63-44-57(112)45-69(115)75(63)62-39-53(20-29-67(62)113)77(91(122)108-81)104-92(123)78(56)105-93(124)80-64-46-61(47-70(116)76(64)99)131-72-41-54(21-30-68(72)114)83(111(7)49-52-18-25-59(26-19-52)129-37-11-9-2)95(126)103-66(89(120)106-80)38-50-14-27-60(130-73)28-15-50/h14-31,39-47,66,77-86,88,97,102,112-119H,8-13,32-38,48-49H2,1-7H3,(H,100,121)(H,101,127)(H,103,126)(H,104,123)(H,105,124)(H,106,120)(H,107,125)(H,108,122)/t66-,77-,78-,79+,80+,81+,82-,83+,84-,85-,86+,88+,97-/m1/s1

InChI Key

UZBILFDARIZKEX-MMQGIWKUSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)CN[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O4)C=C2)C(=O)N1)N(C)CC1=CC=C(C=C1)OCCCC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)NCCCN(C)C)O)O

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O4)C=C2)C(=O)N1)N(C)CC1=CC=C(C=C1)OCCCC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)NCCCN(C)C)O)O

Origin of Product

United States

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